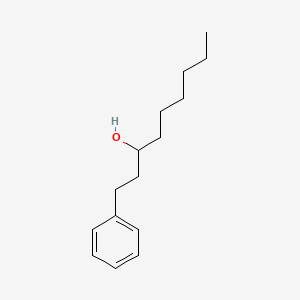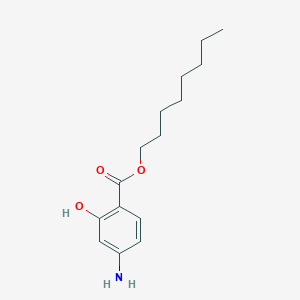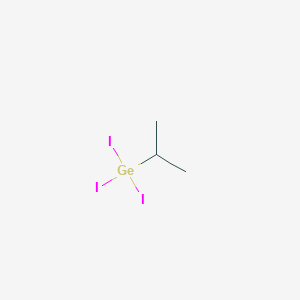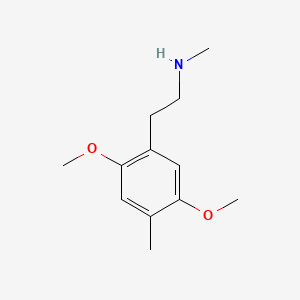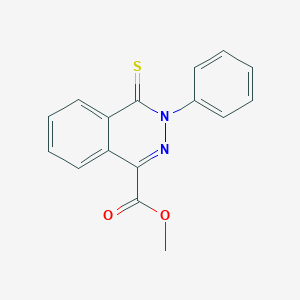
1,3-Diselenolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diselenolane is a cyclic organoselenium compound characterized by a five-membered ring containing two selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diselenolane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For instance, the reaction of this compound-2-selenone with dimethyl acetylenedicarboxylate, followed by saponification and decarboxylation, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of selenium-containing precursors and controlled reaction conditions to ensure the formation of the desired cyclic structure.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert this compound into selenol-containing compounds.
Substitution: The selenium atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diselenides, while reduction can produce selenols .
Aplicaciones Científicas De Investigación
1,3-Diselenolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Mecanismo De Acción
The mechanism by which 1,3-Diselenolane exerts its effects involves its ability to undergo thiol-exchange reactions. The extreme CSeSeC dihedral angle and the high acidity of primary and secondary selenols contribute to its uptake and reactivity . In drug delivery, the compound facilitates the release of therapeutic agents into the cytosol of cells, enhancing their efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diselenolane: Similar in structure but differs in the position of selenium atoms.
1,2-Dithiolane: Contains sulfur atoms instead of selenium.
Epidithiodiketopiperazines: Contains sulfur atoms and has different ring tension properties.
Uniqueness
1,3-Diselenolane is unique due to its specific ring structure and the presence of selenium atoms, which impart distinct chemical properties and reactivity compared to its sulfur analogs. Its ability to efficiently deliver fluorophores to the cytosol of cells without endosomal capture sets it apart from similar compounds .
Propiedades
Número CAS |
23636-54-6 |
|---|---|
Fórmula molecular |
C3H6Se2 |
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
1,3-diselenolane |
InChI |
InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2 |
Clave InChI |
ARSQHOXNMUYQOL-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


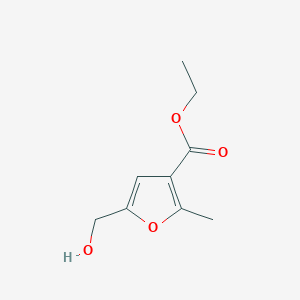
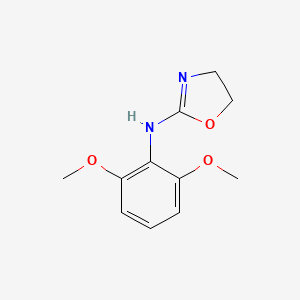



![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
